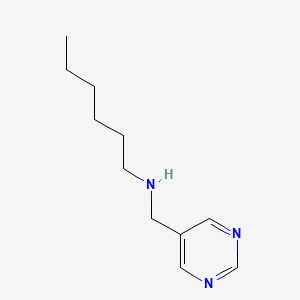

Hexyl(pyrimidin-5-ylmethyl)amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H19N3 |

|---|---|

Molecular Weight |

193.29 g/mol |

IUPAC Name |

N-(pyrimidin-5-ylmethyl)hexan-1-amine |

InChI |

InChI=1S/C11H19N3/c1-2-3-4-5-6-12-7-11-8-13-10-14-9-11/h8-10,12H,2-7H2,1H3 |

InChI Key |

SEFAYUXCCKGJPV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNCC1=CN=CN=C1 |

Origin of Product |

United States |

Significance of Pyrimidine Based Amine Chemistry in Contemporary Organic and Medicinal Research

The pyrimidine (B1678525) scaffold is a cornerstone in the fields of organic and medicinal chemistry due to its presence in a vast array of biologically significant molecules. nih.govgrowingscience.com Pyrimidines are fundamental components of nucleic acids (cytosine, thymine, and uracil), which are essential for all known forms of life. researchgate.netnih.gov This inherent biological relevance has spurred extensive research into pyrimidine derivatives for therapeutic applications. nih.govgrowingscience.com

The versatility of the pyrimidine ring allows for diverse chemical modifications, leading to compounds with a wide spectrum of biological activities. nih.gov These include antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govresearchgate.net The ability to synthesize and functionalize pyrimidine-based amines has made them a privileged scaffold in drug discovery. growingscience.com The exploration of novel pyrimidine derivatives continues to be a dynamic area of research, driven by the need for new and more effective therapeutic agents. nih.govgrowingscience.com

Structural Characteristics and Chemical Classification of Hexyl Pyrimidin 5 Ylmethyl Amine Within Heterocyclic Amines

Hexyl(pyrimidin-5-ylmethyl)amine is classified as a heterocyclic amine. wikipedia.org This classification arises from its molecular structure, which incorporates a heterocyclic ring—specifically, a pyrimidine (B1678525) ring—and an amine functional group. wikipedia.org

The core of the molecule is the pyrimidine ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. nih.govwikipedia.org Attached to the 5th position of this pyrimidine ring is a methyl group, which is in turn bonded to the nitrogen atom of a hexyl amine. This arrangement defines the compound as a secondary amine, as the nitrogen atom is bonded to two carbon-containing groups (the pyrimidin-5-ylmethyl group and the hexyl group). libretexts.org

The general class of heterocyclic amines is broad, encompassing a wide range of structures and functionalities. wikipedia.orglibretexts.orgpressbooks.pub These compounds are prevalent in nature and are found in many biologically important molecules, including vitamins and alkaloids. wikipedia.orglibretexts.org

Overview of Research Imperatives and Gaps in the Study of Hexyl Pyrimidin 5 Ylmethyl Amine

Established Synthetic Routes for this compound

The primary and most direct method for synthesizing this compound is through the reductive amination of Pyrimidine-5-carbaldehyde with Hexylamine (B90201). This approach builds the target molecule by forming a crucial carbon-nitrogen bond.

Reductive amination is a cornerstone of amine synthesis in medicinal and pharmaceutical chemistry, valued for its efficiency and broad applicability. nih.gov The synthesis of this compound can be achieved by reacting Pyrimidine-5-carbaldehyde with hexylamine. This process typically proceeds in one or two steps, involving the initial formation of a Schiff base (imine) intermediate, which is then reduced to the final secondary amine product. organic-chemistry.org

The starting aldehyde, Pyrimidine-5-carbaldehyde, can be prepared from 5-bromopyrimidine (B23866) through a metal-halogen exchange followed by reaction with a formylating agent like ethyl formate. tandfonline.comchemicalbook.com

Step 2: Reduction [Hexyl(pyrimidin-5-ylmethyl)imine] + [Reducing Agent] → this compound

A variety of reducing agents can be employed for the second step. Common laboratory-scale reagents include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃]. organic-chemistry.orgnumberanalytics.com Sodium triacetoxyborohydride is often preferred as it is a mild and selective reagent that can be used in a one-pot reaction without the need to isolate the imine intermediate. organic-chemistry.org It is compatible with a range of functional groups and generally provides high yields. organic-chemistry.orgacs.org Alternatively, catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst (e.g., Palladium on carbon, Raney Nickel) is a highly effective and atom-economical method, particularly suitable for larger-scale synthesis. numberanalytics.comresearchgate.net

The efficiency and yield of the reductive amination synthesis of this compound are highly dependent on the careful optimization of several reaction parameters. The choice of reducing agent, catalyst, solvent, and other conditions can significantly impact the outcome. nih.gov

Key Optimization Parameters for Reductive Amination:

| Parameter | Options and Considerations | Potential Impact |

| Reducing Agent | Hydride Reagents: Sodium Borohydride (NaBH₄), Sodium Cyanoborohydride (NaCNBH₃), Sodium Triacetoxyborohydride [NaBH(OAc)₃]. organic-chemistry.orgnumberanalytics.comCatalytic Hydrogenation: H₂ gas with catalysts like Pd/C, PtO₂, or Raney Nickel. numberanalytics.com | NaBH(OAc)₃ is mild, selective for the iminium ion, and allows for one-pot procedures. organic-chemistry.org NaCNBH₃ is also effective but is toxic. organic-chemistry.org Catalytic hydrogenation is "greener" and cost-effective for scale-up but may require pressure equipment and careful handling of H₂ gas. numberanalytics.comnih.gov |

| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Methanol (B129727) (MeOH), Ethanol (B145695) (EtOH). organic-chemistry.orgacs.org For catalytic hydrogenation, protic solvents like methanol or ethanol are common. nih.gov | The solvent must be inert to the reactants and capable of dissolving both the aldehyde and amine. Protic solvents can facilitate imine formation. numberanalytics.com |

| Catalyst | For Hydrogenation: Palladium (Pd), Platinum (Pt), Nickel (Ni), Rhodium (Rh), Iridium (Ir). researchgate.netnih.govnih.govAcid/Base Catalysis: Acetic acid is often used as a catalyst to promote iminium ion formation. organic-chemistry.org | The choice of metal catalyst can influence selectivity and reaction rate. nih.gov Acid catalysis accelerates the dehydration step to form the imine but must be controlled to avoid side reactions. |

| Temperature | Typically ranges from room temperature to moderate heating (e.g., 20-80 °C). nih.gov | Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts. Microwave irradiation has been shown to significantly accelerate reductive amination reactions. acs.org |

| pH Control | For reactions with hydride reagents like NaCNBH₃, maintaining a pH of 6-7 is crucial to ensure selective reduction of the iminium ion over the starting aldehyde. organic-chemistry.org | Incorrect pH can lead to either no reaction or reduction of the starting carbonyl compound, lowering the yield of the desired amine. |

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations related to cost, safety, efficiency, and environmental impact. numberanalytics.comgoogle.com Reductive amination is a widely used industrial process for producing pharmaceuticals, fine chemicals, and agrochemicals. numberanalytics.com

Key Industrial and Scalability Factors:

| Factor | Industrial Consideration | Relevance to this compound |

| Catalyst Selection | Heterogeneous catalysts (e.g., Pd/C, Raney Ni) are preferred over homogeneous ones because they are easily separated from the reaction mixture, reusable, and reduce metal contamination in the final product. researchgate.netnih.gov | For large-scale synthesis, catalytic hydrogenation with a recyclable catalyst would be more cost-effective and environmentally friendly than using stoichiometric hydride reagents. researchgate.net |

| Process Safety | The use of high-pressure hydrogen gas requires specialized reactors and stringent safety protocols. The potential off-gassing of toxic species like diborane (B8814927) from certain borane-based reagents must be managed. numberanalytics.com | A thorough safety assessment would be required, particularly if catalytic hydrogenation is the chosen route. The use of aqueous ammonia (B1221849) or amines in reductive amination is possible and can be advantageous on an industrial scale. google.com |

| Solvent and Reagent Choice | Solvents are chosen based on safety, environmental impact, cost, and ease of recovery. "Greener" solvents are increasingly favored. The use of aqueous ammonia is an environmentally benign approach. nih.gov | Switching from chlorinated solvents (often used in lab scale) to alcohols, or even water, would be a key goal for a green industrial process. google.com |

| Downstream Processing | Purification methods must be robust and scalable. Crystallization is often preferred over chromatography for final product isolation on a large scale due to lower cost and solvent consumption. | Developing a process where the product can be isolated by crystallization of its salt (e.g., hydrochloride) would be a significant advantage for industrial production. nih.gov |

| Process Intensification | Continuous flow reactors can offer better control over reaction parameters (temperature, pressure), improved safety, and higher throughput compared to batch processing. acs.org | A continuous flow process for the reductive amination could lead to a more efficient and safer industrial-scale synthesis of the target compound. |

Derivatization Strategies for Pyrimidin-5-ylmethylamine Scaffolds

The pyrimidin-5-ylmethylamine scaffold serves as a versatile platform for creating a library of related compounds. Modifications can be made at two primary locations: the secondary amine nitrogen and the pyrimidine ring itself.

The secondary amine of this compound is a nucleophilic center that can be further functionalized through N-alkylation or N-arylation to generate tertiary amines. These reactions expand the structural diversity of the core molecule.

Selective mono-alkylation of amines can be challenging due to the potential for over-alkylation. researchgate.netnih.gov However, various methods have been developed to control this reactivity. For N-alkylation, the secondary amine can be reacted with an alkyl halide (e.g., benzyl (B1604629) bromide, allyl bromide) in the presence of a base. acs.org Another powerful method is the "borrowing hydrogen" or "hydrogen autotransfer" reaction, where an alcohol serves as the alkylating agent, catalyzed by transition metals like iridium or ruthenium, with water being the only byproduct. rsc.orgresearchgate.net

N-arylation is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This involves reacting the amine with an aryl halide or triflate in the presence of a palladium or copper catalyst and a suitable base. nih.govorganic-chemistry.org Nickel-catalyzed systems have also emerged as a powerful alternative for the arylation of sterically hindered secondary amines. nih.gov

Representative Derivatization Reactions of the Amine Moiety:

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃, CsOH), Solvent (e.g., DMF, MeCN) organic-chemistry.org | Tertiary Amine: (R)(Hexyl)N-CH₂-Pyrimidine |

| N-Alkylation (Borrowing Hydrogen) | Alcohol (R-CH₂OH), Catalyst (e.g., [Ir(cod)Cl]₂), Base, High Temperature rsc.org | Tertiary Amine: (R-CH₂)(Hexyl)N-CH₂-Pyrimidine |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide (Ar-X), Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) nih.gov | Tertiary Amine: (Ar)(Hexyl)N-CH₂-Pyrimidine |

| N-Arylation (Chan-Lam) | Aryl Boronic Acid [Ar-B(OH)₂], Copper Catalyst (e.g., Cu(OAc)₂), Solvent (e.g., MeOH) organic-chemistry.org | Tertiary Amine: (Ar)(Hexyl)N-CH₂-Pyrimidine |

To introduce a wide array of substituents onto the pyrimidine ring, a halo-substituted pyrimidin-5-ylmethylamine scaffold would be required as a starting material. For instance, a synthesis starting from 2-chloro-5-bromopyrimidine would yield a scaffold suitable for sequential cross-coupling reactions. The electron-deficient nature of the pyrimidine ring makes it highly reactive in such transformations. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound (e.g., a boronic acid or ester) with a halide or triflate, catalyzed by a palladium complex. harvard.edufishersci.co.uk It is widely used to introduce aryl, heteroaryl, or vinyl groups onto the pyrimidine core. The reactivity of halogens typically follows the order I > Br > OTf >> Cl. fishersci.co.uk

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgscienceinfo.comlibretexts.org This allows for the introduction of various alkenyl substituents onto the pyrimidine ring. organic-chemistry.orgpearson.com

Data Table for Suzuki-Miyaura Coupling on Halopyrimidines:

| Catalyst/Precatalyst | Ligand | Base | Solvent | Substrates | Reference(s) |

| Pd(PPh₃)₂Cl₂ | Triphenylphosphine (inherent) | Na₂CO₃ | 1,4-Dioxane | Heteroaryl halides with pyrimidylboronic acid | rsc.org |

| Pd(OAc)₂ | SPhos, XPhos | K₃PO₄ | Dioxane/H₂O | Chloroindazoles with aryl/heteroaryl boronic acids | organic-chemistry.org |

| Pd₂(dba)₃ | Dialkylbiphenylphosphines | K₃PO₄ | Toluene | Amino-substituted chloropyridines with arylboronic acids | organic-chemistry.org |

| Pd-G3-XPhos | XPhos (inherent) | K₂CO₃ | Dioxane/H₂O | Bromo- and chloro-heterocycles with various boronic acids | nih.gov |

Data Table for Heck Reaction on Halopyrimidines and Related Heterocycles:

| Catalyst/Precatalyst | Ligand | Base | Solvent | Substrates | Reference(s) |

| Pd(OAc)₂ | P(o-tol)₃ | Triethylamine (NEt₃) | Acetonitrile (B52724) (MeCN) | Aryl bromides with various alkenes | wikipedia.org |

| Pd(OAc)₂ | None (Phosphine-free) | K₂CO₃, Cs₂CO₃ | Water, Ionic Liquids | Aryl bromides with acrylates and styrenes | organic-chemistry.org |

| Palladacycle Complex | Phosphine-Ylide | Na₂CO₃ | N,N-Dimethylacetamide (DMAc) | Aryl bromides and chlorides with olefins | organic-chemistry.org |

| Pd(OAc)₂ | N-Heterocyclic Carbene (NHC) | Cs₂CO₃ | 1,4-Dioxane | Aryl bromides with styrenes | libretexts.org |

Functionalization and Modification of the Hexyl Chain

One prominent method involves a regioconvergent cross-coupling reaction. This approach can construct C-C bonds at the terminal position of linear alkanes. The process typically involves the in situ conversion of secondary alkyl bromides into alkyl zinc bromides, which then undergo a Negishi coupling with aryl or alkenyl triflates. The selectivity for the linear product is often achieved through the use of a suitable phosphine (B1218219) ligand that promotes palladium migration along the alkyl chain. nih.gov Following this, standard bromination of linear alkanes can produce a mixture of secondary alkyl bromides, which can then be used in the regioconvergent cross-coupling to yield the terminally arylated product. nih.gov

Another approach for the functionalization of alkyl chains is the regiodivergent interrupted chain-walking of unsaturated aliphatic alcohols. This method allows for the formation of C(sp³)–C(sp³) and C(sp³)–nitrogen bonds at distal methylene (B1212753) sp³ C–H sites. The site-selectivity (β or γ) is controlled by the choice of ligand. This technique offers a way to introduce functionality at specific positions along an alkyl chain, which could be adapted for the hexyl group in this compound.

Table 1: Potential Functionalization Reactions of the Hexyl Chain

| Reaction Type | Reagents and Conditions | Potential Product |

| Terminal Arylation | 1. NBS, light (to form hexyl bromides) 2. Zn, Pd catalyst, phosphine ligand, Ar-OTf | 1-Aryl-6-(pyrimidin-5-ylmethylamino)hexane |

| Terminal Amination | 1. Dehydrogenation to form hexenyl amine 2. Ni-catalyzed hydroamination | 1,6-Diamino-N¹-(pyrimidin-5-ylmethyl)hexane |

| Hydroxylation | Biocatalytic oxidation (e.g., using P450 enzymes) | 6-Hydroxy-N-(pyrimidin-5-ylmethyl)hexan-1-amine |

Note: This table presents hypothetical functionalization reactions based on general methods for alkyl chain modification, as direct literature on this compound is unavailable.

Synthesis and Investigation of N-Oxide Derivatives of Pyrimidin-5-ylmethylamines

The nitrogen atoms within the pyrimidine ring of this compound can be oxidized to form N-oxides. These derivatives often exhibit altered electronic properties and biological activities. The synthesis of N-oxides is typically achieved through oxidation of the tertiary amine functionality of the pyrimidine ring.

Common oxidizing agents for the N-oxidation of pyridines and related heterocycles include hydrogen peroxide in the presence of a carboxylic acid (like acetic or trifluoroacetic acid) or peroxy acids such as m-chloroperoxybenzoic acid (mCPBA). acs.org The reaction conditions, such as solvent and temperature, can influence the selectivity and yield of the N-oxide formation. For instance, the oxidation of some pyrimidine derivatives can be effectively carried out using sodium perborate (B1237305) in acetic acid. organic-chemistry.org

The introduction of an N-oxide functionality can significantly impact the molecule's properties. N-oxides are generally more polar and have higher water solubility than their parent amines. The N-oxide group can also influence the reactivity of the pyrimidine ring, potentially directing further substitutions. Studies on other pyrimidine N-oxides have shown that the excited states of these molecules can lead to various photochemical reactions, including rearrangements and deoxygenation. wur.nl While no specific studies on the N-oxide of this compound have been reported, the general principles of pyrimidine N-oxide chemistry suggest that its synthesis is feasible and would lead to a compound with distinct characteristics.

Table 2: General Methods for N-Oxidation of Pyrimidine Derivatives

| Oxidizing Agent | Typical Conditions | Reference |

| Hydrogen Peroxide / Acetic Acid | Heating | organic-chemistry.org |

| m-Chloroperoxybenzoic acid (mCPBA) | Inert solvent, room temperature | acs.org |

| Sodium Percarbonate / Rhenium catalyst | Mild conditions | organic-chemistry.org |

| Urea-Hydrogen Peroxide (UHP) | Solid state | organic-chemistry.org |

Mechanistic Studies of Synthetic Reactions Involving the this compound Moiety

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting the formation of byproducts. While mechanistic studies specifically for reactions of this compound are not available, insights can be gained from related pyrimidine chemistries.

The synthesis of N-alkyl-N-(pyrimidin-5-ylmethyl)amines can likely be achieved through the reductive amination of pyrimidine-5-carboxaldehyde with the corresponding alkylamine. This reaction typically proceeds through the formation of a Schiff base intermediate (an imine), which is then reduced to the amine. organic-chemistry.org A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. The reaction is often catalyzed by an acid. google.com

For instance, a disclosed method for preparing N-[(5-pyrimidinyl)methyl]-2-pyridinamines involves contacting pyrimidine-5-carboxaldehyde with 2-aminopyridine (B139424) to form an imine, which is then reduced with a borohydride agent. google.com A similar strategy would be applicable for the synthesis of this compound, where hexylamine would be used as the amine component.

The mechanism of pyrimidine ring formation itself is also well-studied. The Biginelli reaction, a one-pot cyclocondensation, is a classic example. researchgate.net While not directly applicable to the derivatization of a pre-formed pyrimidine, the principles of nucleophilic additions and condensations are central to many pyrimidine reactions.

When chiral centers are present or introduced during the derivatization of this compound, controlling the stereochemistry becomes a critical aspect. For example, if the hexyl chain were to be functionalized with a chiral substituent, or if a chiral catalyst were used in a C-H activation process, diastereomers or enantiomers could be formed.

While there is no specific literature on stereochemical control for this exact molecule, general principles of asymmetric synthesis would apply. Chiral auxiliaries, catalysts, or reagents can be used to induce stereoselectivity. For instance, in the context of modifying the pyrimidine ring, stereochemically controlled transformations of pyrimidine nucleosides have been studied, demonstrating that the stereochemistry of substituents can direct the outcome of reactions.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

Detailed Proton (¹H) NMR Spectral Assignments and Confirmation of Hexyl and Pyrimidine Moieties

The ¹H NMR spectrum of this compound provides a proton-by-proton map of the molecule. The spectrum is characterized by distinct signals corresponding to the protons of the hexyl chain and the pyrimidine ring, as well as the methylene bridge and the amine proton.

The protons on the pyrimidine ring are expected to appear in the aromatic region of the spectrum, typically between δ 8.5 and 9.0 ppm. The two equivalent protons at positions 4 and 6 of the pyrimidine ring would likely appear as a singlet, while the proton at position 2 would be a distinct singlet at a slightly different chemical shift.

The aliphatic hexyl group gives rise to a series of signals in the upfield region of the spectrum. The terminal methyl group (CH₃) is expected to appear as a triplet around δ 0.9 ppm. The methylene groups (CH₂) of the hexyl chain will present as a complex pattern of multiplets between approximately δ 1.2 and 1.6 ppm. The methylene group attached to the nitrogen atom (N-CH₂) is deshielded by the electronegative nitrogen and is therefore shifted downfield, likely appearing as a triplet around δ 2.6-2.8 ppm.

The methylene bridge connecting the pyrimidine ring to the amine nitrogen (-CH₂-N) is also deshielded and would likely be observed as a singlet around δ 3.8-4.0 ppm. The amine proton (N-H) signal is often broad and its chemical shift can vary depending on the solvent and concentration, but it is typically expected in the range of δ 1.5-3.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrimidine H-2 | 8.9 - 9.1 | s |

| Pyrimidine H-4, H-6 | 8.6 - 8.8 | s |

| -CH₂-N (bridge) | 3.8 - 4.0 | s |

| N-H | 1.5 - 3.0 | br s |

| N-CH₂- (hexyl) | 2.6 - 2.8 | t |

| -(CH₂)₄- (hexyl) | 1.2 - 1.6 | m |

| -CH₃ (hexyl) | 0.8 - 1.0 | t |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. s = singlet, t = triplet, m = multiplet, br s = broad singlet.

Carbon-13 (¹³C) NMR for Backbone and Substituent Confirmation

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information on the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.

The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region of the spectrum, typically between δ 140 and 160 ppm. The methylene carbon of the bridge (-CH₂-N) would likely appear around δ 50-55 ppm. The carbons of the hexyl chain will be found in the aliphatic region, with the carbon attached to the nitrogen (N-CH₂) appearing around δ 45-50 ppm and the terminal methyl carbon at approximately δ 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Pyrimidine C-2 | ~158 |

| Pyrimidine C-4, C-6 | ~157 |

| Pyrimidine C-5 | ~130 |

| -CH₂-N (bridge) | ~52 |

| N-CH₂- (hexyl) | ~48 |

| Hexyl CH₂ | ~31, ~29, ~26, ~22 |

| Hexyl CH₃ | ~14 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent methylene protons within the hexyl chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS is used to determine the molecular weight and to gain insight into the structure through the analysis of its fragmentation pattern.

The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₁H₁₉N₃, molecular weight: 193.29 g/mol ). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern in the mass spectrum provides a molecular fingerprint. Common fragmentation pathways for this molecule would likely involve the cleavage of the C-C bonds within the hexyl chain and the cleavage of the bond between the pyrimidine ring and the methylene bridge. A prominent fragment would be expected from the loss of the hexyl group, resulting in a pyrimidin-5-ylmethylaminium ion. Another characteristic fragmentation would be the formation of a stable tropylium-like ion from the pyrimidine moiety.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., N-H, C=N)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of the amine and pyrimidine functionalities.

A key absorption would be the N-H stretch of the secondary amine, which typically appears as a single, medium-intensity band in the region of 3300-3500 cm⁻¹. pressbooks.pubopenstax.org The C-N stretching vibrations would be observed in the 1000-1250 cm⁻¹ range for the aliphatic amine. libretexts.org The pyrimidine ring would show characteristic C=N and C=C stretching vibrations in the region of 1400-1600 cm⁻¹. Aromatic C-H stretching vibrations may also be observed around 3000-3100 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (secondary amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=N and C=C Stretch (pyrimidine) | 1400 - 1600 |

| Aliphatic C-N Stretch | 1000 - 1250 |

X-ray Crystallography for Absolute Structure Determination and Conformational Analysis

While NMR, MS, and IR provide a wealth of structural information, X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state, provided that a suitable single crystal can be grown.

To date, there is no publicly available X-ray crystal structure for this compound. However, analysis of crystal structures of closely related pyrimidine derivatives can provide valuable insights into the likely bond lengths, bond angles, and conformational preferences of the pyrimidine ring and its substituents. Should a crystal structure become available, it would provide precise data on the geometry of the molecule, including the conformation of the hexyl chain and the spatial relationship between the pyrimidine ring and the hexylamino group.

Chromatographic Methods for Purity Assessment and Isolation of Analogues (e.g., HPLC, GC-MS)

The purity of this compound and the isolation of any potential analogues are critical steps in its characterization and are typically achieved using robust chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods employed for these purposes, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a primary method for the analysis of pyrimidine derivatives. researchgate.net The separation in RP-HPLC is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. For a basic compound like this compound, controlling the pH of the mobile phase is crucial for achieving good peak shape and reproducible retention times. nih.gov

Typically, C8 or C18 columns are used for the separation of pyrimidine derivatives. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile or methanol. researchgate.netnih.gov The buffer controls the pH, which in turn influences the ionization state of the amine and pyrimidine moieties, thereby affecting their retention on the nonpolar stationary phase. For instance, at a pH around 4, many pyrimidine bases are optimally separated. nih.gov

The detection of this compound can be accomplished using a UV detector, as the pyrimidine ring is a chromophore, or a mass spectrometer for higher sensitivity and structural confirmation. researchgate.net

Illustrative HPLC Purity Assessment Parameters:

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would be suitable for determining the purity of a sample of this compound by separating it from any starting materials, by-products, or degradation products.

For the isolation of analogues, preparative HPLC can be employed. This technique uses larger columns and higher flow rates to separate and collect fractions of individual compounds from a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another valuable technique for the analysis of volatile and thermally stable compounds. While some pyrimidine derivatives may require derivatization to increase their volatility, GC-MS can provide detailed information about the molecular weight and fragmentation pattern of the analyte and its impurities.

In GC-MS, the sample is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, allowing for its identification.

GC-MS is particularly useful for identifying and quantifying volatile impurities and can be a complementary technique to HPLC for a comprehensive purity profile.

Typical GC-MS Parameters for Analysis:

| Parameter | Condition |

| Instrument | Gas Chromatograph with Mass Spectrometer |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |

| Carrier Gas | Helium, 1.2 mL/min |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | 40-500 amu |

Isolation of Analogues

The isolation of analogues of this compound, which might include positional isomers or compounds with different alkyl chain lengths, can be achieved through preparative chromatography. Based on the analytical HPLC method, a preparative method can be developed. Fractions are collected as they elute from the column, and the purity of each fraction is then confirmed by analytical HPLC. The structure of the isolated analogues can be subsequently elucidated using spectroscopic methods such as NMR and mass spectrometry.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

For many pyrimidine (B1678525) derivatives, Density Functional Theory (DFT) is a powerful tool used to investigate molecular structure, electronic properties, and reactivity. researchgate.net These calculations typically provide optimized molecular geometries, detailing bond lengths and angles, which are fundamental to understanding the compound's stability and shape.

Analysis of Molecular Orbitals and Electrostatic Potential Surfaces

Analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a standard DFT application for pyrimidine analogs. researchgate.net The energy gap between HOMO and LUMO helps characterize the chemical reactivity and kinetic stability of a molecule. Furthermore, Molecular Electrostatic Potential (MEP) surfaces are calculated to identify electron-rich and electron-deficient regions, which are crucial for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. researchgate.net Without specific studies on Hexyl(pyrimidin-5-ylmethyl)amine, these electronic characteristics remain undetermined.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations are often employed to predict spectroscopic parameters such as NMR (¹H and ¹³C) chemical shifts, and vibrational frequencies (FT-IR and Raman). researchgate.net These predicted values are then compared with experimental data to validate both the computational model and the synthesized structure. For numerous pyrimidine compounds, a strong correlation between theoretical and experimental data has been established, confirming their molecular structures. researchgate.net This comparative analysis has not been performed for this compound due to the lack of published research.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

The pyrimidine scaffold is a key component in many drugs, and computational techniques like molecular docking and molecular dynamics (MD) simulations are essential for understanding their mechanism of action. nih.govnih.gov

Prediction of Binding Modes, Affinities, and Interaction Hotspots with Biological Receptors

Molecular docking is widely used to predict how pyrimidine-based ligands bind to the active sites of biological receptors, such as kinases or other enzymes. nih.gov These simulations can estimate binding affinities and identify key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. This information is critical for structure-based drug design. However, no such docking studies targeting specific receptors with this compound have been reported.

Conformational Analysis of this compound and its Complexes in Solution

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For drug candidates, MD simulations are used to assess the conformational flexibility of the ligand and the stability of the ligand-receptor complex in a simulated physiological environment. researchgate.netnih.gov This analysis helps refine docking results and provides a more realistic view of the molecular interactions. The conformational landscape of this compound, both alone and in complex with a biological target, has yet to be explored.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. gsconlinepress.com For various classes of pyrimidine derivatives, 3D-QSAR models have been developed to guide the design of new analogs with enhanced potency. nih.govnih.gov These models use calculated molecular descriptors to predict the activity of novel compounds before their synthesis, thereby accelerating the drug discovery process. The development of a QSAR model requires a dataset of structurally related compounds with measured biological activity, which is currently unavailable for derivatives of this compound.

Reaction Pathway Analysis and Transition State Modeling for Synthetic Processes

The synthesis of this compound is not extensively detailed in publicly available literature. However, fundamental principles of organic synthesis suggest two primary and highly feasible routes: a) the nucleophilic substitution of a 5-(halomethyl)pyrimidine with hexylamine (B90201), and b) the reductive amination of pyrimidine-5-carbaldehyde with hexylamine. Computational modeling, primarily utilizing Density Functional Theory (DFT), allows for a detailed examination of these pathways, providing critical data on their thermodynamics and kinetics.

Pathway A: Nucleophilic Substitution via an SN2 Mechanism

A prominent synthetic strategy involves the reaction of a 5-(halomethyl)pyrimidine, such as 5-(chloromethyl)pyrimidine, with hexylamine. This reaction is anticipated to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. Computational studies on analogous SN2 reactions provide a robust framework for understanding this process.

Theoretical models of SN2 reactions, often studied using DFT methods like the B3LYP functional with a suitable basis set (e.g., 6-31+G*), reveal the energetic landscape of the reaction. The potential energy surface for such a reaction typically features the formation of an initial reactant complex, a single transition state, and a subsequent product complex before dissociation to the final products.

Transition State Geometry:

The transition state for the SN2 reaction between 5-(chloromethyl)pyrimidine and hexylamine is characterized by a pentacoordinate carbon atom at the methylene (B1212753) bridge. In this geometry, the nitrogen atom of the hexylamine is partially bonded to the carbon, while the carbon-chlorine bond is partially broken. The three non-reacting atoms attached to the carbon (two hydrogens and the pyrimidine ring) lie in a plane perpendicular to the axis of the incoming nucleophile and the leaving group.

Activation Energy and Solvent Effects:

Computational analyses of SN2 reactions have shown that the activation energy is a critical determinant of the reaction rate. For the reaction of alkyl halides with amines, these barriers are influenced by factors such as the nature of the leaving group and the solvent. For instance, in the gas phase, the reaction profile often exhibits a double-well potential, whereas in a polar solvent, it tends to be a single-barrier process. sciforum.net

| Parameter | Description | Typical Calculated Value (Illustrative) |

|---|---|---|

| Activation Energy (ΔE‡) | The energy barrier that must be overcome for the reaction to occur. | 15 - 25 kcal/mol |

| Reaction Enthalpy (ΔHrxn) | The net change in heat content during the reaction. | -10 to -20 kcal/mol (Exothermic) |

| C-N Bond Length (Transition State) | The distance between the nucleophilic nitrogen and the electrophilic carbon in the transition state. | ~2.0 - 2.2 Å |

| C-Cl Bond Length (Transition State) | The distance between the electrophilic carbon and the leaving group in the transition state. | ~2.2 - 2.4 Å |

Pathway B: Reductive Amination

An alternative and powerful method for the synthesis of this compound is the reductive amination of pyrimidine-5-carbaldehyde with hexylamine. This one-pot reaction typically involves the initial formation of an imine intermediate, which is then reduced in situ to the final amine.

Reaction Mechanism and Intermediates:

The reaction proceeds in two key stages:

Imine Formation: Hexylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of pyrimidine-5-carbaldehyde. This is followed by the elimination of a water molecule to form a Schiff base (imine).

Reduction: A reducing agent, such as sodium borohydride (B1222165) (NaBH4) or sodium triacetoxyborohydride (B8407120) (STAB), is introduced to reduce the imine to the secondary amine.

Computational studies can model each of these steps, identifying the transition states and intermediates along the reaction coordinate. DFT calculations are well-suited to explore the geometries and energies of the hemiaminal intermediate formed during imine formation and the subsequent transition state for its dehydration.

Transition State Modeling of the Reduction Step:

The reduction of the protonated imine by a hydride source is often the rate-determining step in the reductive amination process. Transition state modeling of this step reveals the geometry of the hydride transfer. The hydride anion approaches the electrophilic carbon of the iminium ion, leading to the formation of the C-H bond and the neutralization of the positive charge on the nitrogen.

| Step | Parameter | Description | Typical Calculated Value (Illustrative) |

|---|---|---|---|

| Imine Formation | Activation Energy (Dehydration) | Energy barrier for the elimination of water from the hemiaminal intermediate. | 10 - 20 kcal/mol |

| Reaction Enthalpy | Overall enthalpy change for the formation of the imine. | Slightly endothermic or exothermic | |

| Reduction | Activation Energy (Hydride Transfer) | Energy barrier for the addition of a hydride to the iminium ion. | 5 - 15 kcal/mol |

| Reaction Enthalpy | Overall enthalpy change for the reduction of the imine. | Highly Exothermic |

In the absence of direct experimental studies on the synthesis of this compound, computational chemistry provides a powerful predictive tool to analyze the most probable synthetic routes. Both the SN2 reaction of a 5-(halomethyl)pyrimidine with hexylamine and the reductive amination of pyrimidine-5-carbaldehyde represent viable and energetically favorable pathways. The theoretical data, including activation energies and transition state geometries, offer a detailed molecular-level understanding of these transformations, guiding the rational design of synthetic strategies for this and related pyrimidine derivatives.

Biological and Biochemical Activities: Mechanism Oriented in Vitro Studies

Enzyme Inhibition Studies and Mechanism of Action

The pyrimidine (B1678525) scaffold is a common feature in many enzyme inhibitors. The nature and position of substituents on the pyrimidine ring play a crucial role in determining the potency and selectivity of these inhibitors. nih.gov

Derivatives of pyrimidine have been investigated as inhibitors of cholinesterases, enzymes that are critical in the regulation of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease. mdpi.com Studies on various pyrimidine derivatives have demonstrated their potential as cholinesterase inhibitors. nih.gov For instance, a series of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives were synthesized and showed inhibitory activity against AChE. nih.gov The inhibitory mechanism is often mixed or uncompetitive, indicating that the compounds may bind to both the free enzyme and the enzyme-substrate complex. nih.gov

While direct kinetic data for Hexyl(pyrimidin-5-ylmethyl)amine is not available in the reviewed literature, the presence of the pyrimidine-5-ylmethylamine moiety suggests potential for interaction with cholinesterases. The hexyl group, being a lipophilic chain, could influence the binding affinity of the molecule within the enzyme's active site, potentially enhancing inhibitory activity.

Table 1: Cholinesterase Inhibition by Selected Pyrimidine Derivatives

| Compound Type | Target Enzyme | Inhibition Data (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| Pyrimidine diamines | EeAChE | Kᵢ = 0.312 μM (compound 9) | nih.gov |

| Pyrimidine diamines | eqBChE | Kᵢ = 0.099 μM (compound 22) | nih.gov |

| 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives | AChE | IC₅₀ = 0.88 ± 0.78 μM (compound 10q) | nih.gov |

| Pyrimidine amide derivatives | EeAChE & eqBChE | Low inhibition at 9 µM | mdpi.com |

EeAChE: Electrophorus electricus Acetylcholinesterase; eqBChE: equine Butyrylcholinesterase.

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular levels of cyclic nucleotides, such as cAMP and cGMP. nih.gov Pyrimidine-based structures are found in several potent and selective PDE inhibitors. researchgate.net For example, pyrazolo[4,3-d]pyrimidine derivatives have been identified as potent inhibitors of PDE5. nih.gov The selectivity of these inhibitors against different PDE isoforms is a critical aspect of their development. While some pyrimidine derivatives show high selectivity, others exhibit a broader inhibition profile. nih.gov

There is no specific information regarding the inhibition of PDE2 or a selectivity profile for this compound in the available literature. However, the pyrimidine core suggests that it could potentially interact with the active site of various PDE isoforms. The nature of the substituent at the 5-position of the pyrimidine ring is known to influence PDE5 inhibitory activity and selectivity against other PDEs like PDE6. nih.gov

Kinases are a large family of enzymes that play a central role in cell signaling and are prominent targets for drug discovery, particularly in oncology and inflammatory diseases. nih.gov The pyrimidine scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors. nih.gov Various pyrimidine derivatives have been developed as inhibitors of different kinases, including Janus kinases (JAKs), epidermal growth factor receptor (EGFR) tyrosine kinases, and others. nih.gov For instance, 2-aminopyrimidine (B69317) derivatives have been synthesized as EGFR C797S tyrosine kinase inhibitors. nih.gov

Specific kinase inhibition assays and target identification for this compound have not been reported. However, the pyrimidine core provides a strong rationale for investigating its potential as a kinase inhibitor. The hexyl group could potentially occupy hydrophobic pockets within the kinase domain, influencing potency and selectivity.

Table 2: Kinase Inhibition by Selected Pyrimidine Derivatives

| Compound Type | Target Kinase | Inhibition Data | Reference |

|---|---|---|---|

| 2-aminopyrimidine derivatives | EGFRdel19/T790M/C797S | Significant anti-proliferative activity | nih.gov |

| Pyrimidine-based compounds | Understudied kinases (e.g., DRAK1) | Potent biochemical and cell-active leads | nih.gov |

Receptor Binding and Modulation Assays for Specific Biological Targets

Beyond enzyme inhibition, pyrimidine derivatives have been shown to interact with various cell surface and intracellular receptors. For example, thieno[2,3-d]pyrimidine (B153573) derivatives have been synthesized as selective ligands for 5-HT₃ serotonin (B10506) receptors. nih.gov Additionally, other pyrimidine-containing compounds have been developed as agonists for the 5-HT₁A receptor. nih.gov

No receptor binding or modulation data for this compound is currently available. The structural features of this compound, particularly the pyrimidine ring and the secondary amine, suggest that it could be a candidate for screening against a variety of receptor targets.

Investigation of Anti-inflammatory Pathways and Cellular Signaling Mechanisms

The anti-inflammatory properties of pyrimidine derivatives are well-documented. nih.gov These compounds can modulate inflammatory pathways by inhibiting key mediators such as cyclooxygenase (COX) enzymes (COX-1 and COX-2), and by suppressing the production of pro-inflammatory cytokines and nitric oxide. nih.govnih.gov The mechanism of action often involves the inhibition of signaling pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. nih.gov

While there are no specific studies on the anti-inflammatory mechanisms of this compound, the established anti-inflammatory potential of the pyrimidine nucleus suggests this would be a fruitful area of investigation. The lipophilic hexyl chain might enhance cellular uptake and interaction with intracellular inflammatory targets.

Antioxidant Properties and Redox Activity Assessments

Several pyrimidine derivatives have demonstrated antioxidant properties. nih.govijpsonline.com They can act as free radical scavengers, reducing oxidative stress which is implicated in numerous diseases. ijpsonline.com The antioxidant activity is often attributed to the ability of the pyrimidine ring and its substituents to donate electrons or hydrogen atoms to neutralize reactive oxygen species. ijpsonline.com For instance, certain pyrimidine derivatives have shown significant radical scavenging activity in DPPH assays and have been found to inhibit lipid peroxidation. nih.govresearchgate.net The presence of electron-donating groups on the pyrimidine ring can enhance this activity. ijpsonline.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine |

| Cytosine |

| Thymine |

| Uracil |

| Acetylcholine |

| 2-(2-oxoethyl)pyrimidine-5-carboxamide |

| Pyrazolo[4,3-d]pyrimidine |

| 2-aminopyrimidine |

| Thieno[2,3-d]pyrimidine |

Studies on Protein Aggregation Inhibition (e.g., Amyloid-beta, Tau)

Currently, there is a lack of publicly available scientific literature that specifically investigates the inhibitory effects of this compound on the aggregation of proteins such as amyloid-beta or tau. While the broader class of pyrimidine derivatives has been explored for various biological activities, dedicated studies on this particular compound's role in preventing or modulating the formation of protein aggregates associated with neurodegenerative diseases have not been reported. Therefore, its potential in this area remains an open field for future research.

In Vitro Cellular Activity and Biological Pathways (e.g., anti-microbial, anti-cancer mechanisms in cell lines, without clinical context)

Direct studies on the in vitro cellular activity of this compound are limited. However, research on other pyrimidine derivatives provides insights into the potential biological pathways that this class of compounds may influence.

Anti-microbial Activity of Related Pyrimidine Derivatives:

A study on a series of novel N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives demonstrated moderate antimicrobial activity against various bacterial and fungal strains. researchgate.net These compounds, while structurally different from this compound, highlight the potential of the pyrimidine scaffold in developing antimicrobial agents. The synthesized compounds 4b, 4c, and 4e from this study showed notable activity against clinically isolated strains. researchgate.net

Anti-cancer Mechanisms of Related Pyrimidine Derivatives:

In the realm of oncology, certain imidazo[1,2-a]pyrimidine (B1208166) derivatives have been synthesized and evaluated for their cytotoxic effects against human breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov Specifically, compounds 3d and 4d from this series were identified as the most effective, with compound 3d showing a degree of selectivity for cancer cells over healthy cells. nih.gov The proposed mechanism for some of these derivatives involves the induction of apoptosis. nih.gov Although these compounds are structurally distinct from this compound, their activity underscores the potential of pyrimidine-based molecules in cancer research.

| Compound Class | Cell Line(s) | Observed Activity | Reference |

| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | Various bacterial and fungal strains | Moderate antimicrobial activity | researchgate.net |

| Imidazo[1,2-a]pyrimidine derivatives (3d and 4d) | MCF-7, MDA-MB-231 (human breast cancer) | Cytotoxic effects, induction of apoptosis | nih.gov |

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

A study focusing on pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) provides some relevant data on the influence of the alkyl chain. nih.gov In this study, various small alkylamines were tested, and it was found that the nature of the alkyl group can significantly impact the compound's potency. While this study is on a different pyrimidine scaffold (a carboxamide rather than a methylamine), it suggests that the hexyl group in this compound likely plays a role in lipophilicity and binding to target proteins. nih.gov The research on pyrimidine-4-carboxamides indicated that a pyrrolidine (B122466) substituent was particularly effective, suggesting that both chain length and cyclic structures can influence activity. nih.gov

The effect of substitutions on the pyrimidine ring is a critical aspect of SAR. In the study of pyrimidine-4-carboxamides, modifications to the pyrimidine ring were explored to optimize potency and lipophilicity. nih.gov It was observed that different substituents at various positions on the pyrimidine ring could alter the inhibitory activity of the compounds. nih.gov For instance, the presence of a chloro group or a phenylpiperidine group at different positions on the pyrimidine ring of the carboxamide scaffold led to significant changes in inhibitory potency against NAPE-PLD. nih.gov This highlights that for this compound, any substitution on the pyrimidine ring would be expected to have a profound effect on its biological target affinity and selectivity.

| Scaffold | Substitution on Pyrimidine Ring | Effect on Activity (NAPE-PLD Inhibition) | Reference |

| Pyrimidine-4-carboxamide | 2,6-dichloro | Synthesis intermediate for further modification | nih.gov |

| Pyrimidine-4-carboxamide | (S)-3-phenylpiperidine | Increased inhibitory potency | nih.gov |

The pyrimidin-5-ylmethylamine linker is a key structural feature of the titular compound. While direct studies on its specific role are not available, its structure suggests it provides a degree of flexibility, allowing the hexyl chain and the pyrimidine ring to orient themselves within a binding pocket. The amine group in this linker is likely to be protonated at physiological pH, enabling it to form ionic interactions or hydrogen bonds with amino acid residues in a target protein. The methylene (B1212753) group provides a spacer that can influence the optimal positioning of the terminal groups for effective binding.

Potential Applications in Non Clinical Scientific Domains

Role as Chemical Building Blocks and Intermediates in Complex Organic Synthesis

Hexyl(pyrimidin-5-ylmethyl)amine can serve as a valuable building block in the synthesis of more complex molecules. The pyrimidine-5-carbaldehyde, a precursor to the amine, is a known reactant in various organic syntheses. For instance, it can be used in the synthesis of triazolopyrimidines and tetrahydroquinolines. The secondary amine functionality in this compound offers a reactive site for further chemical modifications.

The synthesis of related N-(pyrimidin-5-ylmethyl)pyridin-2-amine involves the reaction of 3-methylpyridin-2-amine with pyrimidine-5-carbaldehyde. evitachem.com This highlights the utility of the pyrimidin-5-ylmethyl moiety in constructing larger, more complex heterocyclic systems. Such compounds can undergo further reactions like N-arylation and cross-coupling reactions (e.g., Suzuki or Heck reactions), which are fundamental in building diverse molecular architectures for various scientific investigations. evitachem.com

The general synthetic route to such compounds often involves the coupling of a pyrimidine (B1678525) derivative with an appropriate amine. evitachem.com This modularity allows for the systematic variation of substituents on both the pyrimidine ring and the amine, enabling the creation of libraries of compounds for screening in different applications.

Applications in Material Science and Development of Functional Materials

Pyrimidine derivatives are recognized for their potential in material science, particularly in the development of functional materials such as organic light-emitting diodes (OLEDs), solar cells, and semiconductors. nih.gov The nitrogen atoms in the pyrimidine ring can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs). These materials are known for their porosity and potential applications in gas storage, separation, and catalysis.

For example, a copper-based MOF using 2-(5-Aminopyrimidin-2-yl)pyrimidin-5-amine has been synthesized and shown to be an effective and recyclable catalyst. researchgate.net While this is a more complex diamine, it demonstrates the principle of using pyrimidine amines as ligands in functional materials. The specific structure of this compound, with its flexible hexyl chain, could influence the self-assembly and packing of such materials, potentially leading to novel properties. The hexyl group introduces lipophilicity, which could be advantageous in creating materials soluble in organic solvents for solution-based processing.

Catalytic Applications

The nitrogen atoms in the pyrimidine ring and the secondary amine of this compound make it a candidate for use as a ligand in organometallic catalysis. These nitrogen atoms can donate their lone pair of electrons to a metal center, forming a stable complex that can catalyze a variety of organic transformations.

For instance, porphyrin and phthalocyanine (B1677752) compounds, which are large heterocyclic systems, have found applications in catalysis due to their ability to coordinate with metals. nih.gov While structurally different, this illustrates the principle of using nitrogen-containing heterocycles as ligands. A novel oxovanadium(V)-[5,10,15,20-tetrakis(pyridinium)-porphyrinato]-tetra(tricyanomethanide) catalyst has been used for the synthesis of various heterocyclic compounds. nih.gov

The development of catalysts based on pyrimidine ligands is an active area of research. A copper-based metal-organic framework with a pyrimidine-based ligand has been shown to be a recyclable catalyst for Suzuki reactions, which are crucial for forming carbon-carbon bonds. researchgate.net The specific steric and electronic properties of this compound would influence its performance as a ligand in such catalytic systems.

Corrosion Inhibition Studies for Metal Protection

One of the most promising potential applications for this compound is in the field of corrosion inhibition. Pyrimidine derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for carbon steel in acidic environments. electrochemsci.orgacademicjournals.orgresearchgate.net These compounds function by adsorbing onto the metal surface, forming a protective film that impedes both anodic and cathodic reactions of the corrosion process. academicjournals.org

Studies on various pyrimidine derivatives have shown that their inhibition efficiency increases with concentration. electrochemsci.org The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm. electrochemsci.org The presence of the hexyl group in this compound would likely enhance its protective properties by increasing its surface coverage and creating a more hydrophobic barrier against the corrosive medium.

| Related Pyrimidine Derivative | Metal | Corrosive Medium | Inhibition Efficiency |

| 2,6-Dimethylpyrimidine-2-amine and derivatives | Carbon-steel | 2M HCl | Efficiency increases with concentration electrochemsci.org |

| Various pyrimidine derivatives | Ferrous alloys | Acidic media | Dependent on inhibitor concentration and molecular structure academicjournals.orgresearchgate.net |

| Pyrimidine-bichalcophene derivatives | Copper | 1 M HNO3 | Up to 99.14% at 21 µM and 45 °C nih.gov |

Development of Molecular Probes for Biochemical Investigations

Heterocyclic compounds, including pyrimidines, are fundamental components of many biological molecules and are often used as scaffolds for the development of molecular probes. These probes are designed to interact with specific biological targets, such as enzymes or receptors, to study their function and localization within cells.

A related compound, N-(Pyrimidin-5-ylmethyl)pyridin-2-amine, is noted for its potential in biochemical research due to its ability to interact with biological macromolecules, making it useful for studying enzyme mechanisms and cellular pathways. evitachem.com The structural characteristics of this compound, with its hydrogen bond accepting pyrimidine nitrogens and a flexible lipophilic tail, could allow it to bind to specific sites on proteins or other biomolecules.

By attaching a fluorescent dye or a radioactive isotope to the this compound scaffold, it could potentially be developed into a molecular probe. The pyrimidine core provides a rigid framework, while the hexyl chain could be modified to tune its solubility and cell permeability. The specific design and application would depend on the biological target of interest.

Future Research Directions and Translational Potential in Academic Contexts

Development of Novel and Sustainable Synthetic Methodologies for Hexyl(pyrimidin-5-ylmethyl)amine and its Derivatives

Traditional methods for synthesizing pyrimidine (B1678525) derivatives have often been associated with harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. rasayanjournal.co.innih.gov In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrimidine compounds, aiming to develop more environmentally benign and economically viable processes. rasayanjournal.co.inbenthamdirect.com Future research in this area will likely focus on several key strategies:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times, often from hours to minutes, while improving product yields. jocpr.comresearchgate.net Further exploration of microwave-assisted synthesis for this compound and its analogs could lead to highly efficient and rapid production methods.

Ultrasonic Synthesis: The use of ultrasound has also emerged as a green method for pyrimidine synthesis, offering benefits such as shorter reaction times and higher yields. rasayanjournal.co.innih.gov

Multicomponent Reactions (MCRs): MCRs, where three or more reactants are combined in a single pot to form a final product, represent a highly efficient and atom-economical approach. rasayanjournal.co.intubitak.gov.tr Designing novel MCRs for the synthesis of functionalized pyrimidin-5-ylmethylamines would be a significant advancement.

Solvent-Free and Catalyst-Free Conditions: Eliminating solvents and catalysts where possible simplifies reaction workup, reduces waste, and lowers costs. nih.govresearchgate.net Research into solid-state reactions or reactions under solvent-free microwave conditions is a promising avenue. jocpr.comresearchgate.net

Novel Catalytic Systems: The development of new, more efficient, and recyclable catalysts, including nanocatalysts and ionic liquids, will continue to be a major focus. benthamdirect.comjocpr.com These catalysts can offer improved selectivity and reactivity under milder conditions.

A comparative look at traditional versus green synthetic approaches highlights the significant advantages of the latter.

| Feature | Traditional Synthesis | Green Synthetic Methods |

| Reaction Time | Often lengthy (hours to days) | Significantly shorter (minutes to hours) jocpr.com |

| Energy Consumption | High | Lower, especially with microwave and ultrasound rasayanjournal.co.in |

| Solvent/Reagent Use | Often uses hazardous materials | Employs safer solvents and reagents, or is solvent-free nih.gov |

| Waste Generation | High | Minimal by-products and waste rasayanjournal.co.in |

| Product Yield | Variable, can be low | Generally higher yields rasayanjournal.co.injocpr.com |

| Workup/Purification | Often complex | Simpler and more straightforward rasayanjournal.co.in |

The adoption of these green and sustainable methodologies will be crucial for the academic and industrial scalability of this compound and its derivatives. researchgate.net

Exploration of Underexplored Biological Targets and Pathways for Pyrimidin-5-ylmethylamines

The pyrimidine nucleus is a well-established pharmacophore present in numerous approved drugs and biologically active molecules. gsconlinepress.comnih.govnih.gov While the biological activities of many pyrimidine derivatives have been extensively studied, there remains a vast, unexplored landscape of potential molecular targets and cellular pathways. Future academic research should pivot towards these uncharted territories.

The pyrimidine scaffold is known to be a key component in molecules targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions. gsconlinepress.comnih.gov Pyrimidine metabolism itself, encompassing both de novo synthesis and salvage pathways, presents a critical area for investigation. creative-proteomics.comwikipedia.orgnih.gov The enzymes in these pathways, such as dihydroorotate (B8406146) dehydrogenase (DHODH), are crucial for cell proliferation and are attractive targets for therapeutic intervention, particularly in oncology and immunology. creative-proteomics.comwikipedia.org

Future research could focus on:

Identifying Novel Protein Kinase Targets: While some pyrimidine derivatives are known kinase inhibitors, a systematic screening against the human kinome could reveal unexpected and potent inhibitory activities. benthamscience.comnih.gov

Investigating Epigenetic Modulators: The role of pyrimidine-based compounds in modulating the activity of enzymes involved in epigenetics, such as histone deacetylases (HDACs), is an emerging field with significant therapeutic potential. acs.orgacs.org

Exploring G-Protein Coupled Receptors (GPCRs): The vast family of GPCRs remains a largely untapped area for pyrimidine-based ligands. High-throughput screening campaigns could identify novel modulators of these important signaling proteins.

Targeting Parasitic and Microbial Pathways: The unique metabolic pathways of pathogens offer opportunities for the development of selective anti-infective agents. researchgate.net Pyrimidin-5-ylmethylamines could be investigated for their ability to inhibit essential enzymes in parasites, bacteria, and fungi. nih.gov

Rational Design and Synthesis of Next-Generation this compound Analogues with Enhanced Specificity

The principle of rational drug design, which leverages an understanding of a biological target's three-dimensional structure, is a powerful tool for developing more potent and selective inhibitors. researchgate.netrsc.org The future of this compound research will heavily rely on structure-activity relationship (SAR) studies to guide the synthesis of next-generation analogues with improved pharmacological profiles. nih.govresearchgate.net

Key strategies for rational design include:

Structure-Based Drug Design: Utilizing X-ray crystallography or cryo-electron microscopy data of a target protein in complex with a pyrimidine ligand can inform the design of new analogues with optimized interactions.

Pharmacophore Modeling: Identifying the essential structural features required for biological activity allows for the design of novel scaffolds that retain these key elements. mdpi.com

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved potency, selectivity, or pharmacokinetic properties.

For instance, SAR studies on various pyrimidine derivatives have demonstrated that the nature and position of substituents on the pyrimidine ring can dramatically influence biological activity. researchgate.netnih.gov

| Position on Pyrimidine Ring | Potential for Modification | Impact on Activity |

| C2 | Substitution with various amine or aryl groups | Can significantly influence kinase selectivity and potency. nih.gov |

| C4 | Introduction of different aryl or heterocyclic moieties | Often crucial for interactions within the ATP-binding pocket of kinases. nih.gov |

| C5 | Functionalization with groups like bromo or carboxamide | Can provide a handle for further chemical modifications and influence biological activity. nih.gov |

| N1/N3 | Alkylation or substitution | Can alter solubility and cell permeability. |

By systematically exploring the chemical space around the this compound scaffold, it is possible to develop analogues with enhanced specificity for a desired biological target, thereby minimizing off-target effects.

Integration of Advanced Computational and Experimental Approaches for Accelerated Discovery

The synergy between computational and experimental methods has revolutionized the drug discovery process. nih.govacs.org In the context of this compound, integrating these approaches can significantly accelerate the identification of novel derivatives with desired properties.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against a specific biological target. mdpi.comnih.gov Libraries of pyrimidine derivatives can be screened to identify initial "hits" for further optimization. acs.org

DNA-Encoded Libraries (DELs): DEL technology enables the screening of libraries containing billions of molecules, each tagged with a unique DNA barcode. nih.govacs.org This approach is particularly powerful for identifying ligands for novel or difficult-to-drug targets.

Virtual Screening and Molecular Docking: Computational methods can be used to screen vast virtual libraries of compounds against a target protein's binding site, prioritizing molecules for synthesis and experimental testing. mdpi.comnih.gov This in silico approach saves time and resources compared to traditional HTS.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-protein complex, helping to understand binding mechanisms and predict binding affinities. nih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic properties of molecules, providing insights into their reactivity and interaction with biological targets. acs.orgnih.gov

The integration of these techniques into a cohesive workflow can create a powerful discovery engine. For example, a virtual screen could identify a set of promising pyrimidine analogues, which are then synthesized and tested in a primary HTS assay. The most potent hits from the HTS could then be co-crystallized with the target protein, and the resulting structural information used to guide the next round of rational design, further informed by MD simulations and DFT calculations.

Investigation of Non-Biological Applications and Industrial Relevance of the this compound Scaffold

Beyond their well-established roles in biology and medicine, pyrimidine derivatives possess a range of properties that make them attractive for various non-biological and industrial applications. mdpi.comscbt.comnih.gov Future academic research should explore these avenues to unlock the full potential of the this compound scaffold.

Potential non-biological applications include:

Materials Science: The unique electronic and photophysical properties of pyrimidine-containing compounds make them suitable for use in organic light-emitting diodes (OLEDs), organic semiconductors, and fluorescent probes. nih.govacs.org

Agrochemicals: Pyrimidine derivatives have been successfully developed as herbicides and insecticides. mdpi.com Further research could lead to the discovery of new, more effective, and environmentally friendly crop protection agents.

Corrosion Inhibitors: Certain pyrimidine compounds have been shown to be effective corrosion inhibitors for various metals, with potential applications in the petroleum industry and infrastructure protection. nih.govnovapublishers.com

Dyes and Pigments: The aromatic nature of the pyrimidine ring allows for the creation of a wide range of colored compounds for use as dyes and pigments. scbt.com

The industrial relevance of pyrimidine derivatives is already significant, and continued research into these non-biological applications is likely to yield new and valuable technologies. msesupplies.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.